molecular formula C13H15N4P B14674632 6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine CAS No. 39873-59-1

6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine

Cat. No.: B14674632
CAS No.: 39873-59-1
M. Wt: 258.26 g/mol
InChI Key: FXZJNAZMVCPXFT-UHFFFAOYSA-N
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Description

6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of bicyclic heterocycles. This compound features a unique structure with a phosphinino ring fused to a pyrimidine ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine is unique due to the presence of the phosphinino ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

39873-59-1

Molecular Formula

C13H15N4P

Molecular Weight

258.26 g/mol

IUPAC Name

6-phenyl-7,8-dihydro-5H-phosphinino[4,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H15N4P/c14-12-10-8-18(9-4-2-1-3-5-9)7-6-11(10)16-13(15)17-12/h1-5H,6-8H2,(H4,14,15,16,17)

InChI Key

FXZJNAZMVCPXFT-UHFFFAOYSA-N

Canonical SMILES

C1CP(CC2=C1N=C(N=C2N)N)C3=CC=CC=C3

Origin of Product

United States

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